4-Ethoxymethylene-2-p-tolyl-4H-isoquinoline-1,3-dione
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Overview
Description
4-Ethoxymethylene-2-p-tolyl-4H-isoquinoline-1,3-dione is a complex organic compound with a unique structure that combines an ethoxymethylidene group, a methylphenyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxymethylene-2-p-tolyl-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxymethylene-2-p-tolyl-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Ethoxymethylene-2-p-tolyl-4H-isoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxymethylene-2-p-tolyl-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl derivatives: Compounds like 4-methylacetophenone share structural similarities and exhibit comparable chemical reactivity.
Tetrahydroisoquinoline derivatives: These compounds have a similar core structure and are studied for their diverse biological activities.
Uniqueness
4-Ethoxymethylene-2-p-tolyl-4H-isoquinoline-1,3-dione is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3g/mol |
IUPAC Name |
(4Z)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H17NO3/c1-3-23-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12- |
InChI Key |
TVUWMRNEJNELGL-ATVHPVEESA-N |
SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Isomeric SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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